Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine
Overview
Description
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine is a synthetic peptide that corresponds to a postulated tumor cell-binding sequence in laminin. This compound has been studied for its potential in mediating cell attachment, migration, and receptor-binding properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue, affecting the peptide’s properties.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
Scientific Research Applications
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential in cancer research, particularly in targeting tumor cells.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism by which glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine exerts its effects involves binding to specific receptors on the cell surface. This interaction mediates cell attachment and migration, influencing various cellular processes. The peptide’s sequence corresponds to a tumor cell-binding site in laminin, which plays a crucial role in cell adhesion and signaling .
Comparison with Similar Compounds
Similar Compounds
Glycyl-seryl-prolyl-tyrosyl-proline: Another peptide with cell adhesion properties.
Seryl-prolyl-tyrosyl-proline: Known for its role in protein-protein interactions.
Uniqueness
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine is unique due to its specific sequence that mimics a tumor cell-binding site in laminin. This property makes it particularly valuable in cancer research and therapeutic applications .
Biological Activity
Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine (GYIGSR) is a pentapeptide that has garnered attention for its potential biological activities, particularly in cancer therapy and tissue regeneration. This article reviews the existing literature on GYIGSR, focusing on its biological activity, mechanisms of action, and relevant case studies.
Structure and Composition
GYIGSR consists of five amino acids: glycine (Gly), tyrosine (Tyr), isoleucine (Ile), serine (Ser), and arginine (Arg). The sequence can be linked to similar peptides derived from extracellular matrix proteins, such as laminin, which are known to play critical roles in cell adhesion, migration, and proliferation.
The biological activity of GYIGSR is primarily attributed to its interaction with cell surface receptors and involvement in signaling pathways that regulate cellular functions. Key mechanisms include:
- Cell Adhesion : GYIGSR promotes cell adhesion by interacting with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion.
- Inhibition of Tumor Growth : Studies indicate that GYIGSR can inhibit tumor growth and metastasis. For instance, the related peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) has been shown to significantly reduce lung metastasis in mouse models of melanoma when administered intravenously .
- Regenerative Properties : GYIGSR may enhance tissue regeneration by promoting the proliferation and migration of fibroblasts and endothelial cells, crucial for wound healing and tissue repair.
Research Findings
Several studies have investigated the biological activity of GYIGSR and its analogs:
- Tumor Inhibition : A study demonstrated that multimeric forms of YIGSR significantly inhibited lung colony formation in mice injected with B16-F10 melanoma cells. The effectiveness increased with the size of the peptide, suggesting a dose-dependent relationship .
- Cell Proliferation : In vitro assays showed that GYIGSR stimulates fibroblast proliferation and migration, indicating its potential use in wound healing applications .
- Mechanistic Insights : Research into the structural basis of amino acid recognition by aminoacyl-tRNA synthetases (AARS) has highlighted how similar sequences can influence cellular responses through specific receptor interactions .
Case Study 1: Melanoma Treatment
In a controlled experiment, mice treated with Ac-Y16 (a multimeric form of YIGSR) showed a 97% reduction in lung metastasis compared to untreated controls. This suggests that GYIGSR-related peptides could serve as effective therapeutic agents against metastatic cancer .
Case Study 2: Wound Healing
In vitro studies using fibroblast cell lines demonstrated that GYIGSR enhances cell migration and proliferation rates by activating integrin-mediated signaling pathways. This effect was measured using scratch assays and proliferation assays, indicating its potential application in regenerative medicine .
Data Tables
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N9O9/c1-3-15(2)23(37-24(42)19(34-21(40)12-29)11-16-6-8-17(39)9-7-16)26(44)33-13-22(41)35-20(14-38)25(43)36-18(27(45)46)5-4-10-32-28(30)31/h6-9,15,18-20,23,38-39H,3-5,10-14,29H2,1-2H3,(H,33,44)(H,34,40)(H,35,41)(H,36,43)(H,37,42)(H,45,46)(H4,30,31,32)/t15-,18-,19-,20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDSJZQPDAARRN-GJLLLRFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149319 | |
Record name | Gly-tyr-ile-gly-ser-arg | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-63-1 | |
Record name | Gly-tyr-ile-gly-ser-arg | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gly-tyr-ile-gly-ser-arg | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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